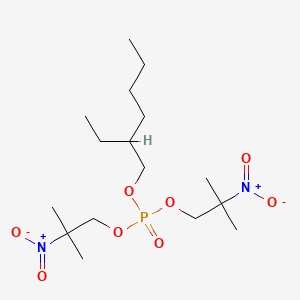![molecular formula C15H24OSe B14508120 [(2-Methoxyoctyl)selanyl]benzene CAS No. 63603-31-6](/img/structure/B14508120.png)
[(2-Methoxyoctyl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methoxyoctyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-methoxyoctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyoctyl)selanyl]benzene typically involves the reaction of a selenylating agent with a benzene derivative. One common method is the reaction of 2-methoxyoctyl bromide with sodium selenide, followed by the addition of the resulting selenide to a benzene ring under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxyoctyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[(2-Methoxyoctyl)selanyl]benzene has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [(2-Methoxyoctyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through the formation of reactive selenium species, which can interact with proteins, DNA, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: The 21st amino acid, containing selenium, and involved in various enzymatic functions.
Selenomethionine: A selenium-containing amino acid used as a dietary supplement and in research.
Uniqueness
[(2-Methoxyoctyl)selanyl]benzene is unique due to its specific structural features, including the 2-methoxyoctyl group, which can influence its solubility, reactivity, and biological activity
Propiedades
Número CAS |
63603-31-6 |
|---|---|
Fórmula molecular |
C15H24OSe |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2-methoxyoctylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-10-14(16-2)13-17-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
Clave InChI |
KNDOWVQPZKMPPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C[Se]C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



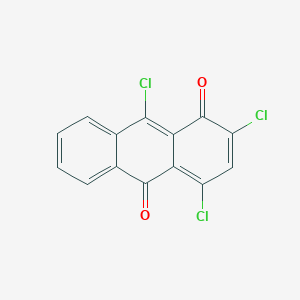

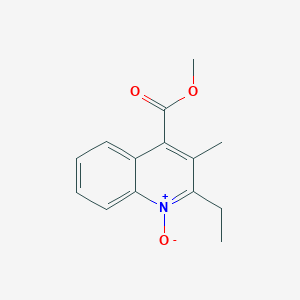

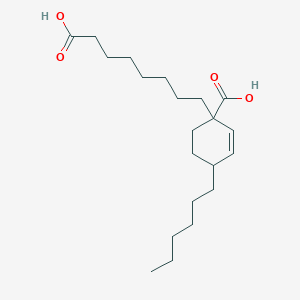
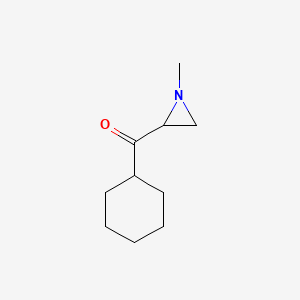
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
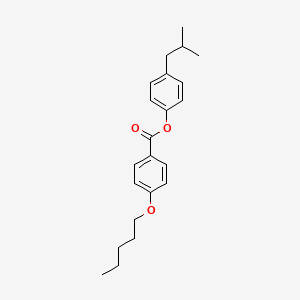
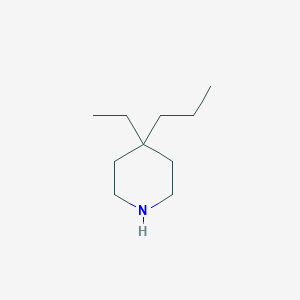


![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
